molecular formula C11H11F2N3 B2596825 (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine CAS No. 947012-77-3

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine

Cat. No. B2596825
CAS RN: 947012-77-3
M. Wt: 223.227
InChI Key: KNMUEJFWJANZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine” is a chemical compound with the CAS Number: 947012-77-3 . It has a molecular weight of 223.23 . The IUPAC name for this compound is (3,4-difluorophenyl) (1-methyl-1H-imidazol-2-yl)methylamine .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Vishwanathan and Gurupadayya (2014) focuses on the synthesis and characterization of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized using spectroscopic methods, indicating their potential application in material science and organic synthesis Vishwanathan & Gurupadayya, 2014.

Crystallography and Molecular Interaction Studies

Skrzypiec et al. (2012) explored the isomorphism in two (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines, highlighting the role of weak intermolecular interactions in crystal packing. This study contributes to the understanding of molecular structure and interactions, essential for material science research Skrzypiec et al., 2012.

Material Science and Catalysis

Chen et al. (2020) reported on the metal-induced and oxygen insertion reactions of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine derivatives, showcasing their application in synthesizing complex organic molecules and potential in catalysis Chen et al., 2020.

Polymer Science

Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties. These polymers exhibited fluorescence and had high thermal stability, indicating their utility in advanced material applications Ghaemy et al., 2013.

Biological Activity Studies

Al-Hakimi et al. (2020) synthesized Schiff base metal complexes derived from imidazolylmethanamine and evaluated their biological activity. The study revealed significant antifungal, antibacterial, and antitumor activities of these complexes, demonstrating the potential of imidazolylmethanamine derivatives in pharmaceutical research Al-Hakimi et al., 2020.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is available for research use only , it may be subject to further studies to understand its properties and potential applications better.

properties

IUPAC Name

(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMUEJFWJANZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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